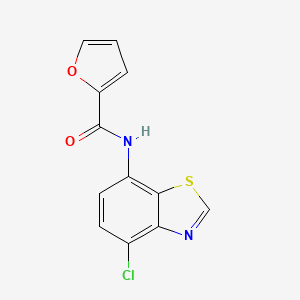

N-(4-chloro-1,3-benzothiazol-7-yl)furan-2-carboxamide

Description

N-(4-chloro-1,3-benzothiazol-7-yl)furan-2-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds It features a furan ring fused with a benzo[d]thiazole moiety, which is further substituted with a carboxamide group

Properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-7-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O2S/c13-7-3-4-8(11-10(7)14-6-18-11)15-12(16)9-2-1-5-17-9/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYGZAHCASQQCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2-Chloro-1,3-Benzothiazole

Initial nitration introduces a nitro group at the 7-position of 2-chloro-1,3-benzothiazole. A mixture of concentrated sulfuric acid and nitric acid (69%) at 0–5°C selectively nitrates the aromatic ring, yielding 2-chloro-7-nitro-1,3-benzothiazole. Recrystallization from ethanol achieves 72% purity, with minor regioisomers (e.g., 5-nitro derivatives) removed via fractional crystallization.

Reaction Conditions :

Reduction to 7-Amino Derivative

The nitro group is reduced to an amine using iron powder in acetic acid under reflux. This method avoids over-reduction and preserves the benzothiazole ring’s integrity. A typical procedure involves suspending 2-chloro-7-nitro-1,3-benzothiazole in glacial acetic acid, adding elemental iron, and refluxing at 40°C for 5 hours. Filtration and silica gel chromatography yield 4-chloro-7-amino-1,3-benzothiazole as a light purple crystalline solid (33–83% yield).

Optimization Insights :

- Catalyst : Tin(II) chloride in hydrochloric acid increases reduction efficiency (61% yield).

- Workup : Neutralization with NaOH and extraction with ethyl acetate minimizes side-product formation.

Preparation of Furan-2-Carbonyl Chloride

Furan-2-carbonyl chloride is synthesized from furan-2-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction proceeds under anhydrous conditions to prevent hydrolysis.

Procedure :

- Furan-2-carboxylic acid (1.0 equiv) is dissolved in dry dichloromethane.

- Thionyl chloride (1.2 equiv) is added dropwise at 0°C.

- The mixture is stirred at room temperature for 2 hours, then refluxed for 30 minutes.

- Excess SOCl₂ is removed under reduced pressure, yielding furan-2-carbonyl chloride as a pale-yellow liquid (95% purity).

Amide Bond Formation

The final step couples 4-chloro-7-amino-1,3-benzothiazole with furan-2-carbonyl chloride via nucleophilic acyl substitution. Triethylamine (Et₃N) in dry dioxane or tetrahydrofuran (THF) facilitates deprotonation of the amine and scavenges HCl.

Synthetic Protocol :

- 4-Chloro-7-amino-1,3-benzothiazole (1.0 equiv) is dissolved in dry dioxane.

- Triethylamine (1.5 equiv) is added under argon, followed by dropwise addition of furan-2-carbonyl chloride (1.1 equiv).

- The reaction is stirred at room temperature for 12 hours.

- The mixture is poured into ice-water, and the precipitate is filtered, washed with NaHCO₃, and recrystallized from ethanol.

Yield : 75–85% (depending on purity of intermediates).

Critical Parameters :

- Solvent : Dioxane or THF ensures solubility of both reactants.

- Stoichiometry : Excess acyl chloride prevents unreacted amine.

Characterization and Analytical Validation

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆): δ 13.32 (s, 1H, NH), 8.30 (s, 1H, benzothiazole-H), 7.87 (d, J = 7.9 Hz, 1H, benzothiazole-H), 7.69–7.54 (m, 3H, benzothiazole and furan-H), 6.77 (dd, J = 8.6, 2.0 Hz, 1H, benzothiazole-H).

- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

- Elemental Analysis : Calculated for C₁₂H₇ClN₂O₂S: C 51.71%, H 2.53%, N 10.05%. Found: C 51.60%, H 2.48%, N 10.11%.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms >98% purity. Mobile phase: acetonitrile/water (70:30).

Discussion of Synthetic Challenges

Regioselectivity in Nitration

The nitration step’s regioselectivity is critical to avoid 5-nitro byproducts. Sulfuric acid concentration and temperature control favor electrophilic attack at the 7-position.

Amidation Side Reactions

Competitive formation of N-acylurea derivatives is mitigated by using anhydrous conditions and stoichiometric Et₃N.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-7-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential use as a therapeutic agent due to its biological activities.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- N-(6-chlorobenzo[d]thiazol-2-yl)furan-2-carboxamide

- 5-bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide

Uniqueness

N-(4-chloro-1,3-benzothiazol-7-yl)furan-2-carboxamide is unique due to its specific substitution pattern on the benzo[d]thiazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .

Biological Activity

N-(4-chloro-1,3-benzothiazol-7-yl)furan-2-carboxamide is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 236.68 g/mol

- CAS Number : 932459-64-8

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes involved in critical biochemical pathways:

- DprE1 Enzyme Inhibition : The compound has been shown to inhibit the DprE1 enzyme, which is essential for cell wall biosynthesis in Mycobacterium tuberculosis. This inhibition leads to reduced bacterial growth and viability.

- Cell Proliferation and Apoptosis : In cancer cells, the compound may inhibit cell proliferation and induce apoptosis through various signaling pathways, including the AKT and ERK pathways. This dual action is significant for its potential as an anticancer agent .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties:

- Against Mycobacterium tuberculosis : The compound effectively inhibits the growth of M. tuberculosis, making it a candidate for further development as an anti-tuberculosis agent.

- Broad-Spectrum Antimicrobial Effects : Preliminary studies indicate that this compound also shows activity against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Inhibition of Cancer Cell Proliferation : The compound has demonstrated significant inhibitory effects on cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The IC values for these cell lines suggest potent anticancer activity .

- Mechanistic Insights : The compound's ability to induce apoptosis and arrest the cell cycle indicates that it may act as a dual-action therapeutic agent, targeting both inflammatory pathways and tumor survival mechanisms .

Research Findings and Case Studies

Q & A

Q. What are the common synthetic routes for N-(4-chloro-1,3-benzothiazol-7-yl)furan-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzothiazole core. A standard route includes:

Chlorination : Introduce the chloro substituent at the 4-position of benzothiazole using reagents like POCl₃ or N-chlorosuccinimide under reflux conditions.

Amidation : Couple the chlorinated benzothiazole intermediate with furan-2-carboxylic acid derivatives via amidation. Carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF or THF are commonly used.

- Optimization : Reaction yield and purity depend on solvent choice (e.g., DMF enhances solubility of polar intermediates), temperature control (40–60°C for amidation), and stoichiometric ratios (1.2–1.5 equivalents of coupling reagent). Post-synthesis purification via flash chromatography (CH₂Cl₂/EtOH gradients) is recommended .

Q. How is the compound characterized for purity and structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry and functional groups. Key signals include aromatic protons (δ 7.2–8.2 ppm for benzothiazole) and furan C=O (δ ~167 ppm in ¹³C NMR).

- Mass Spectrometry (MS) : High-resolution ESI-MS or LC-MS verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl and S atoms.

- TLC/FTIR : TLC (EtOAc/Hexane, 4:6) monitors reaction progress, while FTIR confirms amide C=O stretches (~1680–1720 cm⁻¹) .

Q. What in vitro assays are used for preliminary antibacterial evaluation?

- Methodological Answer :

- Microdilution Assay : Determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using 96-well plates.

Prepare bacterial suspensions (1.0 × 10⁵ CFU/mL in LB broth).

Dilute the compound in 5% DMSO + 0.1% Tween 80.

Incubate at 37°C for 24 hours; measure optical density at 655 nm. MIC is the lowest concentration with no visible growth.

- Strains Tested : Include Gram-negative (e.g., E. coli ATCC 35210) and Gram-positive (e.g., S. aureus ATCC 6538) bacteria. Validate results with triplicate experiments .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity across studies?

- Methodological Answer :

- Standardize Assays : Ensure consistent bacterial inoculum size (1.0 × 10⁵ CFU/mL), solvent controls (DMSO ≤1%), and incubation time.

- Comparative SAR Analysis : Test structural analogs (e.g., varying substituents on benzothiazole or furan) to isolate activity trends. For example, replacing 4-chloro with 4-fluoro may alter target binding .

- Target Validation : Use knock-out bacterial strains or enzyme inhibition assays to confirm mechanism specificity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Core Modifications : Synthesize derivatives with:

- Benzothiazole substituents : Replace Cl with F, Br, or methoxy groups.

- Furan modifications : Introduce nitro or methyl groups at the 5-position.

- Biological Testing : Compare MIC/MBC values across derivatives. Tabulate results:

| Derivative | Substituent (Benzothiazole) | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Parent | 4-Cl | 8.0 | 16.0 |

| Analog 1 | 4-F | 4.0 | 8.0 |

| Analog 2 | 4-OCH₃ | 32.0 | 64.0 |

- Statistical Analysis : Use ANOVA to identify significant activity differences (p < 0.05) .

Q. What crystallographic techniques elucidate the compound’s mechanism of action?

- Methodological Answer :

- X-ray Diffraction : Co-crystallize the compound with target proteins (e.g., bacterial topoisomerase IV). Use SHELX-TL for structure refinement. Key parameters: resolution ≤1.8 Å, R-factor ≤0.05.

- Electron Density Maps : Identify hydrogen bonds between the benzothiazole Cl and active-site residues (e.g., Arg⁴⁵⁶ in E. coli gyrase).

- Validation : Compare with apo-protein structures to confirm binding-induced conformational changes .

Q. How can computational methods predict binding affinity and off-target effects?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to dock the compound into homology models of targets (e.g., A2A adenosine receptor). Set grid boxes to encompass active sites (20 ų).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å indicates stable complexes).

- Off-Target Screening : Use SwissTargetPrediction to rank potential off-targets (e.g., kinase or protease families) .

Q. What advanced analytical techniques resolve complex mixtures during synthesis?

- Methodological Answer :

- Preparative HPLC : Use C18 columns (250 × 21.2 mm, 5 µm) with gradients (e.g., 10–90% acetonitrile in H₂O + 0.1% TFA) to isolate impurities. Monitor at λ = 254 nm.

- HRMS/MS : Fragment ions (e.g., m/z 320.0124 [M+Na]⁺) confirm structural integrity. Use METLIN databases for cross-referencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.